Balmoralmycin

描述

Historical Context of Angucycline Natural Products

The history of angucycline discovery dates back to 1965 with the isolation and characterization of tetrangomycin (B1203879) from Streptomyces rimosus. nih.govasm.orgmdpi.commdpi.com Since this initial discovery, the number of naturally occurring angucyclines has steadily increased, with many isolated from both marine and terrestrial actinomycetes. mdpi.commdpi.com These compounds have attracted significant attention not only for their diverse bioactivities but also for their intriguing biosynthetic origins. asm.orgnih.govntu.edu.sgasm.org Angucyclines are synthesized by type II polyketide synthases (PKSs), which assemble the characteristic tetracyclic core from acetyl-CoA and malonyl-CoA units. nih.govacs.orgmdpi.comresearchgate.net The structural diversity observed in angucyclines arises from variations in the cyclization patterns of the polyketide chains and extensive post-PKS modifications catalyzed by tailoring enzymes, such as glycosyltransferases. nih.govasm.orgacs.org

Discovery and Initial Isolation of Balmoralmycin

This compound was initially isolated as an inhibitor of protein kinase C-alpha (PKC-alpha). nih.gov Its discovery contributed to the growing understanding of angucyclines with unique structural and biological properties.

Microbial Origin and Identification of Producing Strains

This compound was first isolated from the Streptomyces strain P6417. nih.gov More recently, a newly isolated Streptomyces sp. strain P01 was identified as a high-titer producer of this compound, along with several biosynthetically related coproducts. asm.orgnih.govntu.edu.sgasm.org This highlights the importance of screening diverse actinobacterial strains for the discovery of novel natural products.

Isolation Methodologies from Natural Sources

The isolation of this compound from natural sources typically involves the cultivation of the producing Streptomyces strain. asm.orgcalstate.edu Subsequent steps involve extracting the metabolites from the culture medium or mycelia. While specific detailed methodologies for this compound's initial isolation from strain P6417 are not extensively detailed in the provided snippets, the general approach for isolating angucyclines from Streptomyces involves fermentation followed by extraction and purification techniques. calstate.educalstate.edu For the Streptomyces sp. P01 strain, cultivation in solid media was found to produce this compound in abundance. asm.org

Structural Classification and Unique Architectural Features of this compound

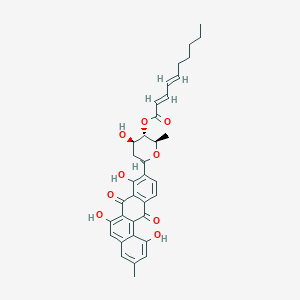

This compound is classified as an angucycline, characterized by a specific tetracyclic core and glycosidic attachments. asm.orgnih.govntu.edu.sg

Angular Benz[α]anthracene Tetracyclic System

A defining feature of angucyclines, including this compound, is the angular tetracyclic benz[α]anthracene ring system. nih.govasm.orgnih.govntu.edu.sgasm.org This core structure is distinct from the linear tetracyclic systems found in other polyketide classes like tetracyclines and anthracyclines. nih.gov The benz[α]anthracene scaffold is formed through the specific folding and cyclization of a decaketide intermediate during biosynthesis, catalyzed by type II PKSs and associated enzymes. atlasofscience.orgmdpi.comresearchgate.netnih.gov

C-Glycosidic Linkage and Deoxy-sugar Moiety (D-olivose)

A significant and characteristic feature of this compound is the presence of a C-glycosidic bond linking a deoxy-sugar moiety to the angucycline aglycone. asm.orgmdpi.comnih.govntu.edu.sgasm.orgcalstate.edu In the case of this compound, this deoxy-sugar is D-olivose. asm.orgnih.govntu.edu.sgasm.orgntu.edu.sg C-glycosidic linkages, where a sugar is attached to a carbon atom of the aglycone, are known for their stability compared to O-glycosidic linkages. calstate.eduresearchgate.net The presence of the D-olivose sugar, attached via a C-glycosidic bond, is a hallmark of urdamycin-type angucyclines, a group to which this compound belongs. asm.orgresearchgate.net Furthermore, this compound features an unsaturated fatty acid chain attached to the D-olivose moiety via an ester linkage. asm.orgnih.govntu.edu.sgasm.org

Below is a table summarizing the key structural features of this compound:

| Structural Feature | Description |

| Core Skeleton | Angular benz[α]anthracene tetracyclic system |

| Glycosidic Linkage | C-glycosidic bond |

| Sugar Moiety | D-olivose (a deoxy-sugar) |

| Additional Moiety | Unsaturated fatty acid chain (ester-linked to D-olivose) |

Unsaturated Fatty Acid Chain Elucidation

The elucidation of the unsaturated fatty acid chain in this compound has been a key aspect of understanding its complete structure and biosynthesis. Research into the biosynthetic gene cluster (BGC) responsible for this compound production in a Streptomyces strain has provided significant insights. ntu.edu.sgntu.edu.sgnih.gov

The this compound biosynthetic gene cluster (bal BGC), approximately 43 kb in size, encodes the necessary enzymatic machinery for the synthesis of this compound. ntu.edu.sgnih.govasm.org This cluster includes a type II polyketide synthase (PKS) system for assembling the angucycline aglycone and enzymes for generating the D-olivose sugar moiety. ntu.edu.sgnih.govasm.org Crucially, the bal BGC also contains a hybrid type II/III PKS system specifically responsible for synthesizing the unsaturated fatty acid chain. ntu.edu.sgnih.govasm.org

Genetic and chemical studies have indicated that this hybrid PKS system synthesizes a 2,4-decadienoic acid chain. ntu.edu.sgnih.govasm.org This finding is based on the analysis of the genes within the bal BGC predicted to be involved in fatty acid biosynthesis and the chemical characterization of this compound. ntu.edu.sgnih.govasm.orgresearchgate.net The proposed biosynthetic mechanism suggests how this specific 2,4-decadienoic acid chain is generated and subsequently attached to the angucycline core structure. ntu.edu.sgnih.govasm.orgresearchgate.netresearchgate.net

Further structural analysis, likely involving techniques such as NMR spectroscopy and mass spectrometry, would have been essential in confirming the precise structure and connectivity of the 2,4-decadienoic acid chain as part of the intact this compound molecule. researchgate.net The identification of this specific unsaturated fatty acid chain synthesized by a hybrid type II/III PKS system highlights the intricate enzymatic processes involved in the biosynthesis of complex natural products like this compound. ntu.edu.sgnih.govasm.org

Based on the research findings, the unsaturated fatty acid chain present in this compound is identified as 2,4-decadienoic acid. ntu.edu.sgnih.govasm.org

Table 1: Key Structural Components of this compound

| Component | Description |

| Angucycline Aglycone | Angular benz[a]anthracene tetracyclic system |

| Deoxy-sugar | D-olivose, linked via a C-glycosidic bond |

| Unsaturated Fatty Acid | 2,4-decadienoic acid |

Table 2: Balmoramyin Biosynthetic Gene Cluster (bal BGC) Components Involved in Fatty Acid Synthesis

Structure

3D Structure

属性

分子式 |

C35H36O9 |

|---|---|

分子量 |

600.7 g/mol |

IUPAC 名称 |

[(2R,3S,4R,6R)-4-hydroxy-2-methyl-6-(1,6,8-trihydroxy-3-methyl-7,12-dioxobenzo[a]anthracen-9-yl)oxan-3-yl] (2E,4E)-deca-2,4-dienoate |

InChI |

InChI=1S/C35H36O9/c1-4-5-6-7-8-9-10-11-27(39)44-35-19(3)43-26(17-25(35)38)21-12-13-22-29(32(21)40)34(42)30-24(37)16-20-14-18(2)15-23(36)28(20)31(30)33(22)41/h8-16,19,25-26,35-38,40H,4-7,17H2,1-3H3/b9-8+,11-10+/t19-,25-,26-,35-/m1/s1 |

InChI 键 |

FNKQOTSFCUVWOM-SCYGQDGYSA-N |

手性 SMILES |

CCCCC/C=C/C=C/C(=O)O[C@@H]1[C@H](O[C@H](C[C@H]1O)C2=C(C3=C(C=C2)C(=O)C4=C5C(=CC(=C4C3=O)O)C=C(C=C5O)C)O)C |

规范 SMILES |

CCCCCC=CC=CC(=O)OC1C(OC(CC1O)C2=C(C3=C(C=C2)C(=O)C4=C5C(=CC(=C4C3=O)O)C=C(C=C5O)C)O)C |

同义词 |

balmoralmycin |

产品来源 |

United States |

Biosynthesis of Balmoralmycin

Identification and Characterization of the Biosynthetic Gene Cluster (BGC)

The balmoralmycin biosynthetic gene cluster, designated as bal BGC, was identified through a combination of genomic and genetic approaches. asm.orgntu.edu.sg Studies involving a newly isolated Streptomyces strain that produces this compound were crucial in this process. asm.orgnih.gov

Genome Sequencing and Annotation Methodologies

The identification of the bal BGC began with the complete genome sequencing of the Streptomyces strain. asm.orgnih.gov The PacBio single-molecule real-time (SMRT) sequencing technology was utilized to obtain a high-quality genome assembly. nih.gov This resulted in revealing a linear chromosome with a significant size and a high guanine-cytosine (GC) content. nih.gov

Following genome sequencing, bioinformatics tools were employed for genome mining and annotation. AntiSMASH (antibiotics & Secondary Metabolite Analysis SHell) is a widely used tool for the prediction and annotation of BGCs within genomic sequences. nih.govfrontiersin.org These programs utilize various database systems and algorithms, including hidden Markov models (HMM), BLAST, PFAM, and known BGC repositories like MIBiG, to identify potential gene clusters encoding secondary metabolites. frontiersin.orgnih.gov Analysis of the Streptomyces genome using such tools predicted the presence of numerous BGCs, including those for polyketide synthases (PKSs) and other biosynthetic enzymes. nih.gov The bal BGC was identified among these predicted clusters as being responsible for this compound production. asm.orgntu.edu.sg

CRISPR/dCas9-Assisted Gene Knockdown for BGC Validation

To experimentally validate that the identified bal BGC is indeed responsible for this compound biosynthesis, CRISPR/dCas9-assisted gene knockdown was employed. asm.orgntu.edu.sg This technique utilizes a catalytically inactive Cas9 protein (dCas9) guided by a single guide RNA (sgRNA) to target specific DNA sequences, typically within the promoter region of a gene, thereby repressing its transcription. vectorbuilder.combiorxiv.org

In the context of this compound biosynthesis, CRISPR/dCas9-assisted knockdown was performed on specific genes within the bal BGC, such as balA1, balA7, and balA8. researchgate.netresearchgate.net Mutants with knocked-down expression of these genes exhibited altered colony morphology and significantly reduced production of this compound and its related shunt products compared to the wild-type strain and control strains. researchgate.netresearchgate.net High-performance liquid chromatography (HPLC) analysis of the organic extracts from these mutant strains confirmed the drastic decrease in this compound production. researchgate.netresearchgate.net These results provided strong genetic evidence supporting the involvement of the identified bal BGC in the biosynthesis of this compound. researchgate.netresearchgate.net

Genomic Organization and Size of the bal BGC

The bal BGC is approximately 43 kilobases (kb) in size. asm.orgntu.edu.sgnih.gov It is organized on the Streptomyces chromosome and contains the genes necessary for the various steps involved in this compound biosynthesis. asm.orgntu.edu.sg The cluster encodes for different enzymatic systems required for assembling the complex structure of this compound, including polyketide synthases, enzymes for deoxysugar generation, and enzymes for fatty acid chain synthesis. asm.orgntu.edu.sg

Polyketide Synthase (PKS) Systems Involved

The biosynthesis of this compound involves distinct polyketide synthase (PKS) systems responsible for assembling different parts of the molecule. asm.orgntu.edu.sg PKSs are a group of enzymes that catalyze the biosynthesis of polyketides, a large class of secondary metabolites. researchgate.net Type II PKSs are typically involved in the synthesis of aromatic polyketides like angucyclines. researchgate.net

Type II PKS for Angucycline Aglycone Assembly

A Type II polyketide synthase system is encoded within the bal BGC and is responsible for assembling the angucycline aglycone core of this compound. asm.orgntu.edu.sgntu.edu.sg Type II PKS systems are dissociative enzyme complexes that utilize a ketosynthase (KS) subunit, an acyl carrier protein (ACP), and a chain length factor to catalyze the condensation of acyl-CoA starter and extender units, typically acetate (B1210297) units, to synthesize polyketide chains. researchgate.net The decaketide skeletons of angucyclines are assembled by these Type II PKSs. researchgate.net Following the assembly of the polyketide chain, cyclases and aromatases, also encoded within the BGC, act on the chain to form the characteristic angular benz[α]anthracene tetracyclic system of the angucycline aglycone. asm.orgresearchgate.net

Hybrid Type II/III PKS for Unsaturated Fatty Acid Chain Synthesis

In addition to the Type II PKS for the angucycline core, the bal BGC also encodes a hybrid Type II/III PKS system. asm.orgntu.edu.sgntu.edu.sg This hybrid system is responsible for the synthesis of the unsaturated fatty acid chain, specifically the 2,4-decadienoic acid chain, which is a unique structural feature of this compound. asm.orgntu.edu.sgasm.org While Type II PKSs are typically involved in aromatic polyketide synthesis, Type III PKSs are known for their role in producing a variety of polyketides, often without the involvement of an ACP. Hybrid PKS systems, incorporating features of different PKS types, are observed in the biosynthesis of certain complex natural products. aocs.org The hybrid Type II/III PKS in the bal BGC facilitates the assembly of the 2,4-decadienoic acid chain that is subsequently attached to the angucycline aglycone. asm.orgntu.edu.sg

Minimal PKS Components and Their Respective Roles (e.g., BalA1, BalA2, BalA3)

The core angucycline aglycone of this compound is assembled by a type II polyketide synthase system. asm.orgntu.edu.sg This system includes a "minimal PKS" complex responsible for the iterative condensation of acyl-CoA extender units to form a linear polyketide chain. Based on sequence homology, the minimal PKS components in this compound biosynthesis are BalA1, BalA2, and BalA3. nih.govresearchgate.net

| Component | Predicted Role |

| BalA1 | Ketoacyl Synthase (KS) |

| BalA2 | Chain Length Factor (CLF) |

| BalA3 | Acyl Carrier Protein (ACP) |

BalA1, the ketoacyl synthase, is responsible for catalyzing the condensation reactions between the growing polyketide chain attached to the ACP and malonyl-CoA extender units. The chain length factor, BalA2, is believed to work in concert with BalA1 to determine the final length of the polyketide chain, which is a decaketide precursor in the case of angucyclines like this compound. nih.govresearchgate.net BalA3, the acyl carrier protein, carries the growing polyketide chain through the iterative elongation cycles via a thioester linkage. researchgate.netasm.org These components form a dissociative enzyme complex crucial for the initial assembly of the polyketide backbone. asm.org

Deoxysugar Biosynthesis Pathway

A characteristic feature of this compound is the presence of the C-glycosidic bond-linked deoxysugar, D-olivose. asm.orgntu.edu.sgntu.edu.sg The bal BGC encodes six enzymes dedicated to the biosynthesis of D-olivose. asm.orgntu.edu.sg Deoxysugars like D-olivose are common components of many bioactive natural products and their biosynthesis typically involves a series of enzymatic transformations starting from a common sugar precursor, often a nucleotide-activated hexose.

Enzymatic Steps for D-Olivose Generation

While the specific enzymatic steps for D-olivose generation in the this compound pathway are not explicitly detailed in the search results beyond the number of enzymes involved, studies on the biosynthesis of other deoxysugars, such as TDP-D-olivose in mithramycin biosynthesis, provide insights into the general enzymatic logic. nih.gov These pathways typically involve steps such as activation of the sugar (e.g., formation of a TDP-sugar), oxidation, dehydration, and reduction reactions catalyzed by specific enzymes. For instance, the biosynthesis of TDP-D-olivose has been shown to involve a 4-ketoreductase step utilizing NADPH. nih.gov

Genes Encoding Deoxysugar-Related Enzymes

The bal BGC contains genes encoding six enzymes responsible for generating the deoxysugar D-olivose. asm.orgntu.edu.sg While the specific gene names are not listed in the provided snippets, the presence of these genes within the BGC confirms that the machinery for D-olivose synthesis is genetically linked to this compound production. Analysis of homologous gene clusters involved in the biosynthesis of other urdamycin-type angucyclines that also feature D-olivose would likely reveal similar sets of genes. asm.org

Post-PKS Tailoring Enzymes and Modifications

Following the assembly of the linear polyketide chain by the minimal PKS, a series of post-PKS tailoring modifications are crucial for shaping the final angucycline structure of this compound. asm.orgasm.org These modifications introduce structural diversity and contribute to the biological activity of angucyclines. asm.org The bal BGC encodes cyclases, aromatases, oxidoreductases, and other ancillary enzymes that perform these transformations. asm.orgnih.gov

Roles of Cyclases and Aromatases

Cyclases and aromatases play a critical role in folding and cyclizing the linear polyketide chain into the characteristic angular tetracyclic ring system of angucyclines. nih.govasm.org This process involves a specific pattern of intramolecular cyclization and subsequent aromatization of the nascent rings. In the biosynthesis of the angucycline core, enzymes like ketoreductase BalA6, aromatase BalA5, and cyclase BalA4 are putatively involved in the cyclization and aromatization of the decaketide precursor to yield intermediates such as UWM6, a common intermediate in angucycline biosynthesis. nih.govresearchgate.net The specific folding and cyclization patterns dictated by these enzymes are key determinants of the resulting angucycline scaffold. asm.org

Mechanisms of Oxidoreductases and Other Ancillary Enzymes

Oxidoreductases and other ancillary enzymes catalyze a variety of modifications that further tailor the angucycline structure. asm.orgnih.gov Oxidoreductases are enzymes that catalyze oxidation-reduction reactions, playing fundamental roles in cellular metabolism and the modification of natural products. patsnap.com In this compound biosynthesis, these enzymes can introduce hydroxyl groups, modify existing functional groups, and introduce double bonds. nih.govresearchgate.net For example, the short-chain dehydrogenase/reductase BalA9 is putatively involved in reducing a keto group to a hydroxyl group. researchgate.net BalA7, an FAD-dependent monooxygenase, is predicted to catalyze an oxidation reaction. researchgate.net Another FAD-dependent monooxygenase, BalA8, could catalyze a dehydration reaction to generate a double bond. nih.govresearchgate.net These enzymes, along with other ancillary proteins like glycosyltransferases (responsible for attaching the D-olivose sugar via a C-glycosidic bond), contribute to the final complex structure of this compound. asm.orgasm.orgcalstate.edu The specific mechanisms employed by these enzymes, such as the transfer of electrons or the introduction of oxygen atoms, are essential for generating the structural features observed in the mature natural product. patsnap.comnih.gov

Proposed Biosynthetic Cascade and Intermediates

The proposed biosynthetic pathway for this compound begins with the assembly of a linear decaketide precursor by the minimal type II PKS complex, which includes the ketoacyl synthase BalA1, the chain length factor BalA2, and the acyl carrier protein (ACP) BalA3. researchgate.net This linear intermediate undergoes cyclization and aromatization catalyzed by enzymes such as the ketoreductase BalA6, the aromatase BalA5, and the cyclase BalA4, leading to the formation of UWM6. researchgate.net UWM6 is recognized as a common intermediate in the biosynthesis of various angucyclines. researchgate.net

Subsequent steps involve a series of enzymatic modifications. The FAD-dependent monooxygenase BalA8 is proposed to catalyze a 2,3-dehydration reaction, introducing a C2=C3 double bond. researchgate.net The short-chain dehydrogenase/reductase BalA9 is thought to reduce the C-6 keto group to a hydroxyl group. researchgate.net Another FAD-dependent monooxygenase, BalA7, which shares homology with enzymes in other angucycline pathways, is predicted to catalyze an oxidation reaction yielding the anthraquinone-type intermediate dehydrorabelomycin (B1670205). researchgate.net

While a complete step-by-step enzymatic cascade for this compound formation from these intermediates is complex and involves multiple tailoring steps, the genetic and chemical information obtained from studying the bal BGC in Streptomyces sp. P01 has allowed for the proposal of a plausible biosynthetic mechanism. asm.orgnih.gov This mechanism accounts for the formation of this compound and its related coproducts. asm.orgnih.gov

Biosynthetically Related Shunt Products and Coproducts

The biosynthesis of angucyclines, including this compound, is often characterized by a branching metabolic network rather than a strictly linear pathway. researchgate.netacs.org This leads to the production of numerous shunt products and coproducts alongside the main natural product. asm.orgresearchgate.netacs.org The Streptomyces strain producing this compound has been shown to yield this compound (compound 1) and seven biosynthetically related coproducts (compounds 2-8). asm.orgnih.gov

Identification and Structural Elucidation of Co-produced Metabolites

Studies have identified and structurally elucidated several coproducts produced by the this compound-producing Streptomyces strain. These include antibiotic C104 (compound 2) and C-olivosyltetrangulol (compound 3), along with five putative novel shunt products (compounds 4-8). asm.org Four of these coproducts (compounds 5-8) feature novel structural characteristics, including a highly oxygenated or fragmented lactone ring. asm.orgnih.gov Structural analysis using techniques like NMR spectroscopy and HR-ESIMS has been crucial in determining the structures of these co-produced metabolites. asm.org For instance, compound 5 has a molecular formula of C₃₅H₃₆O₁₁ and its ¹³C NMR spectrum shows similarities to this compound (compound 1) and antibiotic C104 (compound 2), indicating the presence of the olivose moiety, the 2,4-decadienoic acid, and an anthraquinone-containing aglycone. asm.org Compound 6, with a molecular formula of C₃₅H₃₈O₁₀, shares a similar this compound-type carbon framework with compound 5, but features a linear 3-methylbut-2-enoic acid instead of a seven-membered lactone ring. asm.org

Here is a table summarizing some of the identified coproducts:

| Compound Number | Name (if available) | Molecular Formula | Key Structural Features |

| 1 | This compound | C₃₅H₃₆O₉ | Angular benz[a]anthracene, d-olivose, fatty acid chain |

| 2 | Antibiotic C104 | - | Structurally related to this compound |

| 3 | C-olivosyltetrangulol | - | Contains d-olivose and a tetrangulol (B1209878) aglycone |

| 5 | - | C₃₅H₃₆O₁₁ | Highly oxygenated or fragmented lactone ring |

| 6 | - | C₃₅H₃₈O₁₀ | Linear 3-methylbut-2-enoic acid instead of lactone |

| 7 | - | - | Novel, highly oxygenated or fragmented lactone ring |

| 8 | - | - | Novel, highly oxygenated or fragmented lactone ring |

Note: Molecular formulas for compounds 2, 3, 7, and 8 were not explicitly found in the provided text snippets but are included for completeness based on their identification as coproducts.

Mechanistic Insights into Shunt Product Formation

The formation of shunt products in angucycline biosynthesis is often attributed to enzyme promiscuity and the competition of enzymes for common substrates within the branching biosynthetic network. researchgate.netacs.org In the this compound pathway, the presence of multiple related compounds suggests that tailoring enzymes may act on various intermediates, leading to diversions from the main pathway. asm.orgnih.gov For example, the structural variations observed in compounds 5-8, particularly the modifications to the lactone ring or its replacement with a linear fatty acid fragment, indicate alternative enzymatic reactions occurring at specific branching points in the cascade. asm.org The proposed biosynthetic mechanism for this compound also accounts for the formation of these shunt products, highlighting the enzymatic steps where these diversions likely occur. asm.orgnih.gov

Implications for Angucycline Structural Diversity

The production of a diverse array of shunt products and coproducts alongside this compound underscores the inherent flexibility and complexity of angucycline biosynthesis. asm.orgnih.gov The elucidation of the this compound pathway, including the identification of the bal BGC and the characterization of the co-produced metabolites, enriches our understanding of the mechanisms by which structural diversity is generated within the angucycline family. asm.orgnih.govresearchgate.net Enzyme promiscuity and the presence of multiple tailoring enzymes capable of acting on various intermediates contribute significantly to this diversity. researchgate.netacs.org Studying these branching pathways and the enzymes involved provides valuable insights that can be leveraged for pathway engineering efforts aimed at producing novel angucycline derivatives with potentially altered biological activities. asm.orgnih.govresearchgate.net

Molecular Mechanism of Action of Balmoralmycin

Target Identification and Interaction Profile

Investigations into Balmoralmycin's mechanism have centered on identifying the specific cellular targets with which it interacts. Two notable areas of focus have been its effects on Protein Kinase C-alpha and its physical association with DNA.

Protein Kinase C-alpha (PKC-alpha) Inhibition Studies

This compound was initially isolated as an inhibitor of Protein Kinase C-alpha (PKC-alpha) nih.gov. PKC-alpha is a member of the protein kinase C family, which are involved in various cellular signaling pathways, including those regulating cell growth, differentiation, and apoptosis researchgate.netmdpi.com. Inhibition of PKC-alpha can disrupt these pathways, leading to various cellular effects dntb.gov.uabiorxiv.org. While specific detailed data on the IC50 values or kinetic parameters of this compound's inhibition of PKC-alpha were not extensively available in the provided search results, its identification as a PKC-alpha inhibitor from a Streptomyces strain highlights this as a primary molecular target nih.gov.

DNA Intercalation Properties

Angucyclines, as a class of natural products, are known to exhibit DNA intercalation properties calstate.eduresearchgate.net. DNA intercalation involves the insertion of a molecule between the base pairs of DNA, which can disrupt DNA structure and function, interfering with processes like replication and transcription nih.gov. While the provided information broadly mentions that angucyclines are known DNA intercalators and that this compound is an angucyclinone, specific detailed studies solely focused on the DNA intercalation properties of this compound itself were not prominently featured in the search results calstate.edu. However, the angucycline core is generally associated with this type of interaction calstate.eduresearchgate.net.

Role of Structural Moieties in Molecular Recognition

The biological activity of this compound is intrinsically linked to its distinct structural features: the C-glycosidic sugar moiety and the angucycline core nih.govasm.orgntu.edu.sg. These components play crucial roles in how the molecule is recognized by and interacts with its biological targets.

Influence of the C-Glycosidic Sugar Moiety on Selectivity

This compound contains a characteristic C-glycosidic bond-linked deoxy-sugar, specifically D-olivose nih.govasm.orgntu.edu.sg. Glycosidic bonds link carbohydrate molecules to other groups, and C-glycosidic bonds, where the glycosidic oxygen is replaced by a carbon, are typically more resistant to hydrolysis compared to O-glycosidic bonds wikipedia.org. The sugar moiety in angucyclines like this compound can influence their solubility, cellular uptake, and interaction with specific biological targets, potentially contributing to selective binding or activity frontiersin.org. While the search results highlight the presence and uniqueness of the C-glycosidic D-olivose in this compound, detailed studies specifically elucidating the precise influence of this sugar on its selectivity towards PKC-alpha or DNA intercalation were not extensively provided. However, the presence of sugar moieties in other angucycline-related compounds is known to impact their biological profiles researchgate.net.

Contributions of the Angucycline Core to Biological Activity

The angucycline core is a defining structural feature of this compound, consisting of an angular benz[α]anthracene tetracyclic system nih.govasm.orgntu.edu.sg. This polycyclic aromatic system is common among angucycline antibiotics and is often associated with their biological activities, including cytotoxicity and DNA interactions calstate.eduacs.org. The angucycline core is assembled by a type II polyketide synthase system during biosynthesis nih.govasm.orgntu.edu.sg. The planar nature of the angucycline core is thought to be crucial for interactions with DNA through intercalation calstate.eduresearchgate.net. Furthermore, modifications and functional groups on the angucycline core can significantly impact the compound's potency and target specificity acs.org. While specific data on how the angucycline core of this compound directly contributes to its PKC-alpha inhibition versus DNA intercalation was not detailed, the core structure is fundamental to both its classification as an angucyclinone and its observed biological activities nih.govcalstate.edu.

Cellular Effects in Pre-clinical Models

Studies on this compound and structurally related angucycline compounds have shown various cellular effects in pre-clinical models. Some related angucycline derivatives isolated alongside this compound have demonstrated cytotoxicity against human cancer cell lines asm.orgntu.edu.sg. For instance, compounds 3, 4, and 5, isolated from the same Streptomyces strain, exhibited cytotoxicity against the human pancreatic cancer cell line MIA PaCa-2 with IC50 values ranging from 0.9 to 1.2 μg/mL asm.orgntu.edu.sg. While direct detailed data on the cellular effects of this compound itself in a wide range of pre-clinical models was not extensively provided in the search results, the cytotoxicity observed for related compounds suggests potential for similar activities, likely stemming from their shared angucycline core and related mechanisms of action, such as PKC inhibition and DNA interaction nih.govasm.orgntu.edu.sgcalstate.edu.

Synthetic Endeavors Towards Balmoralmycin and Its Analogues

Retrosynthetic Disconnection Strategies

Synthetic strategies for Balmoralmycin typically involve disconnecting the complex molecule into smaller, more manageable precursor fragments. A common retrosynthetic approach envisions the assembly of three key components: a protected carbohydrate moiety, representing the D-olivose sugar; a protected naphthalene (B1677914) moiety; and an iodoarene fragment, which contribute to the angucycline aglycone core. wikidata.orgnih.gov This fragmentation simplifies the synthetic challenge, allowing for the individual synthesis of these fragments before their strategic coupling.

Design and Synthesis of Key Precursor Fragments (e.g., Protected Carbohydrate, Naphthalene Moiety, Iodoarene Fragment)

The design and synthesis of these key fragments are crucial initial steps in the total synthesis of this compound. The protected carbohydrate fragment corresponds to the D-olivose sugar, which requires appropriate protecting groups to ensure selective reactions during the subsequent coupling steps. wikidata.orgchem960.com The naphthalene and iodoarene fragments are designed to contain the necessary functional groups and carbon framework to ultimately form the benz[a]anthraquinone aglycone core through subsequent bond-forming reactions. wikidata.orgnih.gov Routes for the synthesis of these precursor segments have been successfully developed in synthetic efforts towards this compound. nih.gov

Carbon-Carbon Bond Forming Methodologies

The construction of the this compound core and its attachment to the sugar moiety rely on efficient and selective carbon-carbon bond forming reactions. Two key methodologies have been explored in synthetic endeavors: Lewis acid-mediated O- to C-glycoside rearrangement and transition metal-catalyzed cross-coupling reactions. wikidata.orgnih.govnih.gov

Lewis Acid-Mediated O- to C-Glycoside Rearrangement

The formation of the crucial C-glycosidic bond, a carbon-carbon linkage between the sugar and the aglycone, is often achieved through a Lewis acid-mediated O- to C-glycoside rearrangement. wikidata.orgnih.govnih.govfishersci.comuni.luuchile.cl This reaction typically involves the activation of a glycosyl donor (such as a glycosyl fluoride (B91410) or acetate) with a Lewis acid at low temperatures, followed by reaction with a phenolic compound to initially form an O-glycoside. fishersci.comuni.lu Upon warming, the O-glycoside undergoes an in situ rearrangement catalyzed by the Lewis acid, leading to the formation of the more thermodynamically stable C-glycoside. fishersci.comuni.luuchile.cl The success and stereochemical outcome of this rearrangement are highly dependent on the choice of Lewis acid and other reaction parameters. fishersci.com This methodology has been successfully applied to connect key components in this compound synthesis efforts. wikidata.org

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed Suzuki Cross-Coupling)

Transition metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed Suzuki cross-coupling, represent another vital class of reactions employed in the synthesis of this compound and its related angucycline framework. nih.govnih.gov The Suzuki-Miyaura coupling is a well-established method for forming carbon-carbon bonds between aryl or vinyl halides/triflates and organoboranes (boronic acids or esters) under basic conditions, typically catalyzed by palladium complexes. chemspider.com This reaction is valuable for assembling complex aromatic systems. Suzuki cross-coupling has been utilized in the synthesis of benz[a]anthraquinone chromophores, which form the core structure of angucyclines like this compound. scitoys.com Its application in this compound synthesis allows for the coupling of the previously synthesized aromatic fragments. nih.govnih.gov

Chromophore Construction Strategies

The construction of the benz[a]anthraquinone chromophore, the tetracyclic aglycone core of this compound, is a significant aspect of the total synthesis. Strategies for chromophore construction often involve cyclization reactions and functional group manipulations of the coupled aromatic fragments. nih.govnih.gov New synthetic routes to related benz[a]anthraquinone structures, such as dehydrorabelomycin (B1670205) and tetrangulol (B1209878), have been developed. scitoys.commetabolomicsworkbench.org A key step in some of these syntheses involves the formation of the B ring of the chromophore under Lewis acidic conditions from suitable precursors like acid chlorides and enol ethers. scitoys.commetabolomicsworkbench.org Future synthetic work on this compound often focuses on the efficient and selective construction of this complex chromophore. nih.govnih.gov

Challenges and Advancements in Total Synthesis

The total synthesis of complex natural products like this compound presents numerous challenges. plantaedb.com The intricate structure, including the angular tetracyclic system, the stereochemistry of the C-glycosidic linkage, and the presence of multiple functional groups, requires highly selective and efficient synthetic methodologies. chem960.complantaedb.com One particular challenge in synthesizing C-aryl glycosides is the stereoselective formation of the C-glycosidic bond, especially controlling the anomeric configuration, as the α-anomer can be less stable and prone to anomerization under acidic conditions. fishersci.comuni.lu Accessing a diverse range of analogues through traditional target-oriented synthesis can also be inefficient. plantaedb.com

Overcoming Limitations of Natural Supply

This compound is naturally isolated from soil bacteria belonging to the genus Streptomyces calstate.educalstate.edu. However, the isolation of this biologically active molecule from its natural source is currently the only way to acquire it, and this natural supply is limited calstate.educalstate.edu. This limitation underscores the necessity of developing efficient synthetic routes to provide sufficient quantities for research and potential therapeutic development.

Development of Stereoselective Synthetic Pathways

Developing a total synthesis for this compound involves the challenge of assembling its complex polycyclic core, the deoxy-sugar moiety, and the fatty acid chain with precise control over stereochemistry. Synthetic strategies have focused on constructing the molecule from key precursor components, such as a protected carbohydrate moiety, a protected naphthalene moiety, and an iodoarene fragment calstate.edu. Key carbon-carbon bond-forming reactions are critical in these pathways. A Lewis acid-mediated O- to C- glycoside rearrangement has been explored and successfully utilized to connect two key components, specifically in forming the crucial C-glycosidic bond calstate.edu. Transition metal-catalyzed cross-coupling reactions, such as palladium-catalyzed Suzuki cross-coupling, have also been demonstrated as part of synthetic routes towards this compound calstate.educalstate.edu. Progress has also been reported on the construction of the benz[a]anthraquinone chromophore, a core component of this compound calstate.edudigitellinc.com. The development of stereoselective methods, such as regioselective C-aryl glycoside synthesis using silicon tethers, as applied to structurally similar natural products like vineomycinone B2 methyl ester, highlights the importance of controlled synthesis in accessing this class of compounds with defined stereochemistry nih.gov.

Design and Synthesis of this compound Analogues

The creation of this compound analogues through chemical synthesis and potentially biosynthetic engineering allows for systematic exploration of structural features that contribute to its biological activities.

Structure-Activity Relationship (SAR) Studies via Chemical Synthesis

While extensive SAR studies specifically via chemical synthesis for this compound are not detailed in the provided information, insights into structure-activity relationships can be inferred from studies of biosynthetically related compounds and the structural components of this compound. The Streptomyces strain producing this compound also yields several biosynthetically related coproducts, or "shunt products" nih.govasm.orgntu.edu.sgresearchgate.netnih.gov. These compounds exhibit structural variations compared to this compound, particularly in the lactone ring and the fatty acid chain asm.orgnih.gov. Studies on these shunt products have revealed differences in biological activity. For instance, three of these coproducts (compounds 3-5) demonstrated cytotoxicity against the human pancreatic cancer cell line MIA PaCa-2 with IC50 values ranging from 0.9 to 1.2 μg/mL nih.govasm.orgntu.edu.sgresearchgate.netnih.gov. This indicates that modifications to the this compound structure, as seen in these natural variants, can influence their biological potency.

| Compound | Cytotoxicity Against MIA PaCa-2 (IC50 µg/mL) |

|---|---|

| Compound 3 | 0.9 - 1.2 |

| Compound 4 | 0.9 - 1.2 |

| Compound 5 | 0.9 - 1.2 |

Further structural comparisons of these shunt products, such as compound 6 and compound 8, with this compound (compound 1) provide a basis for understanding how specific changes, like the replacement of a seven-membered lactone ring with a linear fatty acid or the absence of the fatty acid chain, impact the compound's characteristics asm.orgnih.gov. Studies on other glycosylated natural products, like roseorubicin, have shown that the length of the oligosaccharide chain can correlate with improved potency, suggesting the sugar moiety is a key area for SAR investigation nih.gov. This compound's activity as a protein kinase C inhibitor researchgate.netepdf.pub also implies that structural features influencing this interaction are relevant for SAR studies.

Strategic Modification of Core Structure and Side Chains

The structure of this compound can be conceptually divided into its key components: the angucycline aglycone core, the D-olivose sugar, and the unsaturated fatty acid chain nih.govasm.orgntu.edu.sgntu.edu.sgasm.org. Strategic modification of these components through chemical synthesis or potentially biosynthetic pathway engineering allows for the generation of analogues. The bal biosynthetic gene cluster (bal BGC) in Streptomyces encodes the enzymatic machinery responsible for assembling these distinct parts: a type II polyketide synthase (PKS) system for the aglycone, enzymes for generating D-olivose, and a hybrid type II/III PKS system for the fatty acid chain nih.govasm.orgntu.edu.sgntu.edu.sgasm.orgnih.gov. This modular nature of the biosynthesis suggests that targeted modifications to the genes or enzymatic steps could lead to the production of structural variants.

Chemical synthesis approaches mirror this modularity by assembling the molecule from pre-synthesized fragments corresponding to the carbohydrate, the naphthalene/anthracene core, and the fatty acid calstate.educalstate.edudigitellinc.com. This allows for the introduction of variations in each of these segments. For example, modifying the structure of the protected carbohydrate or the iodoarene fragment used in synthesis could lead to analogues with different sugar moieties or alterations in the aglycone structure calstate.educalstate.edudigitellinc.com. Similarly, synthesizing and coupling different fatty acid chains could yield analogues with modified side chains. The observation of natural shunt products with variations in the lactone ring and fatty acid chain further supports these regions as targets for strategic modification to explore their impact on biological activity asm.orgnih.gov. Pathway engineering has been proposed as a route to produce this compound derivatives by manipulating the biosynthetic machinery asm.orgntu.edu.sgasm.org.

Metabolic and Pathway Engineering for Balmoralmycin Biosynthesis

Genetic Manipulation of the Streptomyces Producer Strain

Genetic manipulation of the Streptomyces strain producing balmoralmycin is a key approach to optimize its production and generate structural variants. The identification of the bal BGC allows for targeted modifications to enhance titer or alter the biosynthetic output. asm.orgntu.edu.sgnih.gov Techniques such as gene knockdown using CRISPR/dCas9 have been successfully applied to study the involvement of specific genes within the bal BGC in this compound production. asm.orgnih.govresearchgate.net

Enhancing this compound Titer through Fermentation Optimization

Increasing the yield of this compound involves optimizing fermentation conditions and potentially manipulating the producer strain genetically to favor higher production levels. A newly isolated Streptomyces strain has been reported to produce this compound in a high fermentation titer. asm.orgasm.orgnih.gov While specific detailed data tables on fermentation optimization for this compound are not extensively available in the search results, the principle involves adjusting media composition, temperature, aeration, and other parameters to maximize the productivity of the Streptomyces strain. Genetic strategies can complement fermentation optimization by enhancing the expression of biosynthetic genes or reducing the production of competing metabolites. Studies on enhancing the production of other angucyclines and natural products in Streptomyces through fermentation optimization and genetic engineering provide relevant context. acs.orgacs.org

Engineering for Novel this compound Derivative Production

The structural complexity of this compound, arising from its angucycline core, deoxysugar, and fatty acid chain, offers multiple points for engineering novel derivatives. asm.orgasm.orgntu.edu.sg The elucidation of the biosynthetic pathway opens the door for producing this compound derivatives via pathway engineering. asm.orgnih.govresearchgate.net This can involve modifying genes within the bal BGC, such as those responsible for tailoring steps like glycosylation, oxidation, or reduction, to produce modified structures. For instance, the bal BGC encodes cyclases/aromatases, oxidoreductases, and other ancillary enzymes involved in tailoring the angucycline aglycone. asm.orgnih.gov Manipulating these enzymes can lead to the production of angucycline variants.

Combinatorial Biosynthesis Approaches

Combinatorial biosynthesis involves combining genetic elements from different biosynthetic pathways to create novel natural products or enhance the production of existing ones. acs.orgacs.org For this compound, this can involve manipulating the PKS assembly line or introducing heterologous genes.

Hybrid PKS Assembly Line Construction

This compound biosynthesis involves both a type II PKS system for the angucycline core and a hybrid type II/III PKS system for the fatty acid chain. asm.orgntu.edu.sgnih.gov This inherent hybrid nature suggests the potential for constructing novel hybrid PKS assembly lines by combining modules or genes from the this compound pathway with those from other polyketide pathways. This could lead to the generation of angucyclines with altered aglycone structures or modified fatty acid chains. The study of hybrid type I and II PKS systems in other organisms highlights the potential for generating distinct aromatic polyketides. biorxiv.org

Introduction of Heterologous Genes for Diversification

Introducing genes from other biosynthetic pathways into the this compound producer strain can lead to the diversification of this compound structure. This could involve incorporating genes for different glycosyltransferases to attach alternative sugar moieties nih.gov, or enzymes that perform novel tailoring reactions not naturally present in the bal BGC. Heterologous expression of biosynthetic gene clusters in Streptomyces hosts is a common strategy for producing natural products and their derivatives, especially for clusters from organisms that are difficult to culture. ntu.edu.sgnih.govd-nb.infomdpi.com This approach could be applied to introduce genes from other angucycline or polyketide pathways into the this compound producer to create hybrid molecules.

Mutasynthesis Applications

Mutasynthesis is a technique that involves using mutant strains deficient in the biosynthesis of a specific intermediate and feeding them with synthetic or exogenously supplied analogs of that intermediate. The mutant strain then incorporates the analog into the final product, leading to the production of novel compounds. While specific examples of mutasynthesis applied directly to this compound are not detailed in the provided search results, the principle is applicable to its biosynthesis. If a mutant Streptomyces strain unable to produce a specific precursor (e.g., the angucycline aglycone or the D-olivose sugar) were created, feeding it with modified versions of these precursors could result in the production of this compound analogs with altered structures. Mutasynthesis has been explored for other natural products to expand their structural diversity. acs.orggoogle.com

Precursor-Directed Biosynthesis with Chemically Modified Intermediates

Precursor-directed biosynthesis is a metabolic engineering strategy that involves feeding a producing organism with modified versions of natural precursors. This can lead to the incorporation of these synthetic or non-native intermediates into the biosynthetic pathway, resulting in the production of "unnatural" natural products with altered structures. This approach has been successfully applied to the biosynthesis of various angucyclines, such as the jadomycins, where feeding different amino acids led to the production of a library of derivatives with modified E-rings. nih.gov While the provided information highlights the potential for producing this compound derivatives via pathway engineering wikipedia.org, specific detailed research findings on the application of chemically modified intermediates for the precursor-directed biosynthesis of this compound were not explicitly detailed in the examined literature. However, the success of this strategy in generating structural diversity within other angucycline families suggests its potential applicability to the this compound biosynthetic pathway.

Characterization of Unnatural Natural Products

The study of this compound biosynthesis from Streptomyces sp. P01 led to the isolation and characterization of this compound (compound 1) along with seven biosynthetically related coproducts, referred to as shunt products (compounds 2-8). nih.govwikipedia.orgctdbase.orglipidmaps.org Four of these coproducts (compounds 5-8) were identified as novel compounds featuring a highly oxygenated or fragmented lactone ring. nih.gov The structures of these compounds were established through detailed analysis of HRMS and NMR data. nih.gov

These naturally occurring shunt products represent variations of the core angucycline structure and provide insights into the enzymatic capabilities and potential pathway branches within the this compound biosynthetic machinery. Their characterization is crucial for understanding the complete metabolic landscape of the producing organism and for informing future pathway engineering efforts aimed at generating further structural diversity, including potentially "unnatural" variants if modified precursors are successfully incorporated.

The characterization of these compounds typically involves a combination of spectroscopic techniques to elucidate their chemical structures.

| Compound Class | Examples | Key Characterization Techniques Mentioned |

| This compound | Compound 1 | HRMS, NMR nih.gov |

| This compound Shunt Products | Compounds 2-8 (including novel 5-8) | HRMS, NMR nih.gov |

Comparative Genomics for Biosynthetic Insights

Genome sequencing of the Streptomyces strain producing this compound led to the identification of the this compound biosynthetic gene cluster (bal BGC), spanning approximately 43 kb. nih.govwikipedia.orgctdbase.orglipidmaps.org Analysis of this gene cluster provides critical insights into the enzymatic machinery responsible for assembling the complex this compound structure.

Comparison of the bal BGC with Related Angucycline Gene Clusters

Comparative genomic analysis of the bal BGC with gene clusters responsible for the biosynthesis of related angucyclines, such as the simocyclinones (sim and smc BGCs), reveals both conserved and divergent features. nih.govnih.govresearchgate.net These comparisons help to understand the evolutionary relationships between different angucycline pathways and to identify genes responsible for the unique structural features of this compound.

A key finding from the comparison of the bal BGC with the simocyclinone BGCs is the presence of genes predicted to encode the core angucycline aglycone, the deoxysugar (D-olivose), and an unsaturated fatty acid chain in the bal BGC. nih.govwikipedia.orgctdbase.orglipidmaps.org Notably, the group-D genes responsible for the biosynthesis of the aminocoumarin unit found in simocyclinones are completely absent in the bal BGC. researchgate.net This absence is consistent with the structural difference between this compound and simocyclinones, as this compound lacks the aminocoumarin moiety. researchgate.net

Comparative analysis also shows similarities between genes in the bal BGC (specifically balA7-EX) and genes found in other angucycline BGCs, such as lndE-M from the landomycin BGC and frig15-22 from the frigocyclinone (B1247308) BGC, particularly in modules responsible for the angucycline aglycone biosynthesis. nih.gov

Identification of Conserved and Divergent Biosynthetic Elements

The bal BGC encodes a type II polyketide synthase (PKS) system, which is a conserved feature among angucycline biosynthetic pathways, responsible for the assembly of the initial aromatic polyketide backbone. nih.govwikipedia.orgctdbase.orglipidmaps.orgthegoodscentscompany.comuni.lunih.gov The bal BGC also contains genes for six enzymes involved in the generation of the deoxysugar D-olivose, and a hybrid type II/III PKS system for synthesizing the 2,4-decadienoic acid chain. nih.govwikipedia.orgctdbase.orglipidmaps.org

Divergent elements in the bal BGC, when compared to other angucycline clusters, include the specific set of enzymes dedicated to the biosynthesis and attachment of D-olivose via a C-glycosidic bond, a characteristic feature of this compound. nih.govwikipedia.orgctdbase.orglipidmaps.org The hybrid type II/III PKS system for the fatty acid chain also represents a potentially divergent element contributing to the unique structure of this compound compared to angucyclines with different or absent fatty acid modifications. The absence of genes for moieties present in other angucyclines, such as the aminocoumarin in simocyclinones researchgate.net or specific glycosylation patterns found in compounds like urdamycins or landomycins nih.gov, further highlights the divergent nature of the this compound biosynthetic pathway, leading to its distinct structural profile.

Understanding these conserved and divergent elements is crucial for manipulating the this compound biosynthetic pathway through genetic engineering to produce novel analogs with potentially altered biological activities.

Future Research Directions

Advanced Synthetic Strategies for Complex Analogues

The structural complexity of balmoralmycin presents significant challenges and opportunities for chemical synthesis. Current research includes studies directed toward the synthesis of its benz[a]anthraquinone chromophore, such as dehydrorabelomycin (B1670205) and tetrangulol (B1209878), and progress toward the total synthesis of this compound is being actively pursued. Current time information in Chatham County, US. The development of new synthetic routes to related benz[a]anthraquinones demonstrates the ongoing efforts in this area. Current time information in Chatham County, US.

Future research should focus on developing advanced synthetic strategies that allow for the efficient and stereocontrolled construction of the this compound scaffold and the facile generation of complex analogues. This includes exploring novel methodologies for the formation of the angular benz[α]anthracene system, the stereoselective construction of the C-glycosidic bond to D-olivose, and the coupling of the unsaturated fatty acid chain. nih.govwikidata.orgnih.gov Biomimetic synthesis strategies, which aim to merge principles from chemical and biological synthesis, hold significant promise for streamlining the synthesis of complex natural products like this compound and improving yields. nih.gov Integrating chemical synthesis efforts with insights gained from gene mining and biosynthetic studies can facilitate a deeper understanding and development of both in vitro and in vivo synthesis approaches. nih.gov Developing modular synthetic routes would enable the creation of diverse libraries of this compound analogues, allowing for systematic exploration of structure-activity relationships. nih.gov This is particularly relevant given the reported cytotoxicity of this compound and some of its biosynthetically related coproducts. nih.govwikidata.orgnih.govnih.gov

Chemoinformatics and Computational Studies for Target Interaction Prediction

Chemoinformatics and computational studies, particularly in the realm of drug-target interaction (DTI) prediction, represent a crucial area for future research on this compound. While the precise biological targets and mechanisms of action of this compound are not explicitly detailed in the provided search results, its complex structure and reported bioactivity (including cytotoxicity) suggest potential interactions with biological macromolecules. nih.govwikidata.orgnih.govnih.gov

常见问题

Basic Research Questions

Q. What methodologies are recommended for synthesizing Balmoralmycin in laboratory settings?

- Methodological Answer : Synthesis should follow protocols optimized for natural product isolation or organic synthesis, depending on the source. Key steps include:

- Purification : Use column chromatography (normal/reverse-phase) with solvent gradients tailored to this compound’s polarity .

- Characterization : Employ NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to confirm structural integrity. For novel derivatives, elemental analysis is required to validate purity (>95%) .

- Validation : Compare spectral data with literature values for known analogs to identify discrepancies .

Q. How should researchers design experiments to assess this compound’s pharmacokinetic properties?

- Methodological Answer :

- In vitro models : Use Caco-2 cell monolayers to evaluate intestinal permeability. Measure apparent permeability (Papp) and efflux ratios to predict oral bioavailability .

- In vivo models : Administer this compound intravenously and orally in rodent models. Collect plasma samples at timed intervals and analyze via LC-MS/MS to calculate AUC, t½, and bioavailability .

- Statistical rigor : Ensure sample sizes are justified using power analysis (α=0.05, β=0.2) to detect clinically relevant differences .

Q. What analytical techniques are essential for validating the purity and structure of synthesized this compound?

- Methodological Answer :

- Chromatography : HPLC with UV/Vis or diode-array detection (DAD) using a C18 column and acetonitrile/water mobile phase to confirm purity (>98%) .

- Spectroscopy : Compare experimental IR spectra with reference data to identify functional groups. X-ray crystallography is recommended for novel derivatives to resolve stereochemistry .

- Quantitative precision : Report numerical data to ≤3 significant figures, aligning with instrument precision (e.g., HPLC retention times ±0.1 min) .

Advanced Research Questions

Q. What strategies can resolve contradictions in this compound’s reported bioactivity across different cell lines?

- Methodological Answer :

- Replicate studies : Use standardized cell lines (e.g., ATCC-certified) and culture conditions to minimize variability. Include positive controls (e.g., doxorubicin) to validate assay sensitivity .

- Meta-analysis : Pool data from independent studies and apply random-effects models to assess heterogeneity. Investigate confounding variables (e.g., cell passage number, serum batch) .

- Mechanistic studies : Perform transcriptomic profiling (RNA-seq) to identify cell-specific pathways modulated by this compound, clarifying context-dependent efficacy .

Q. How can computational models be integrated with experimental data to predict this compound’s molecular targets?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to screen this compound against protein databases (e.g., PDB). Prioritize targets with binding energies ≤-8 kcal/mol .

- Validation : Perform surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) for top candidates. Cross-validate with CRISPR-Cas9 knockouts to confirm target relevance .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer :

- Non-linear regression : Fit data to a four-parameter logistic model (IC50, Hill slope) using tools like GraphPad Prism. Report 95% confidence intervals for IC50 values .

- Outlier detection : Apply Grubbs’ test (α=0.01) to exclude anomalous data points. Use ANOVA with post-hoc Tukey tests for multi-group comparisons .

Q. How can multi-omics approaches elucidate this compound’s impact on microbial resistance mechanisms?

- Methodological Answer :

- Proteomics : Perform tandem mass tag (TMT) labeling to quantify bacterial protein expression changes post-treatment. Use STRING database for pathway enrichment .

- Metabolomics : Apply LC-MS-based untargeted metabolomics to identify resistance-associated metabolites (e.g., efflux pump inducers). Validate findings with gene knockout strains .

Ethical and Reproducibility Considerations

Q. What ethical considerations are critical when conducting in vivo studies with this compound?

- Methodological Answer :

- Animal welfare : Adhere to ARRIVE guidelines for humane endpoints (e.g., tumor volume ≤10% body weight). Obtain approval from institutional animal care committees (IACUC) .

- Data transparency : Publish raw datasets (e.g., RNA-seq reads) in repositories like NCBI GEO. Disclose conflicts of interest and funding sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。